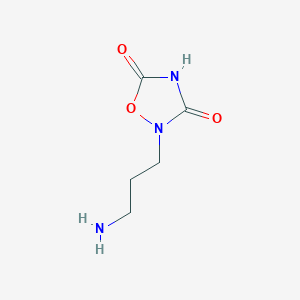

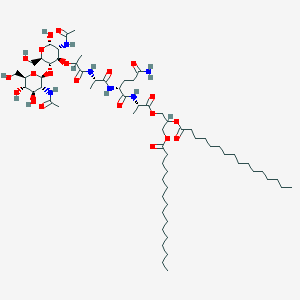

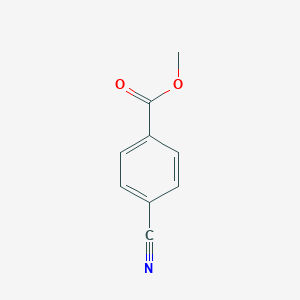

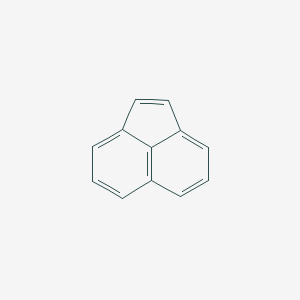

![molecular formula C8H9N3 B141510 1-Methyl-1H-benzo[d]imidazol-4-amine CAS No. 155242-98-1](/img/structure/B141510.png)

1-Methyl-1H-benzo[d]imidazol-4-amine

Übersicht

Beschreibung

1-Methyl-1H-benzo[d]imidazol-4-amine is a chemical compound with the CAS Number: 155242-98-1 . It has a molecular weight of 147.18 . The IUPAC name for this compound is 1-methyl-1H-benzimidazol-4-amine .

Molecular Structure Analysis

The 1-Methyl-1H-benzo[d]imidazol-4-amine molecule contains a total of 21 bonds. There are 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Imidazole .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications and despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis

1-Methyl-1H-benzo[d]imidazol-4-amine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of 1-Methyl-1H-benzo[d]imidazol-4-amine, also known as 4-AMINO-1-METHYLBENZIMIDAZOLE, focusing on unique applications across different fields:

Pharmacological Applications

Antimicrobial Activity: This compound has been utilized in the synthesis of molecules with potential antimicrobial activity. For instance, silver (I) complexes of benzimidazole, which may include derivatives of 1-Methyl-1H-benzo[d]imidazol-4-amine, have been screened for their activity against various microbial strains .

Antitumor Potential: Derivatives of 1-Methyl-1H-benzo[d]imidazol-4-amine have been synthesized and evaluated for their antitumor potential against different cell lines such as MCF-7 and CaCo-2, indicating its role in cancer research .

Chemical Synthesis Applications

Regiocontrolled Synthesis: The compound plays a role in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used in everyday applications. The emphasis is on the bonds constructed during the formation of the imidazole ring .

Production of Imidazolones: It has been used in reactions to produce di- and tri-substituted imidazolones, which are valuable in various chemical synthesis processes .

Safety and Hazards

Zukünftige Richtungen

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Wirkmechanismus

Target of Action

It’s worth noting that imidazole-containing compounds, which include 1-methyl-1h-benzo[d]imidazol-4-amine, have been reported to exhibit a broad range of chemical and biological properties .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

1-methylbenzimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGUPDYARSYEFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363572 | |

| Record name | 4-AMINO-1-METHYLBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-benzo[d]imidazol-4-amine | |

CAS RN |

155242-98-1 | |

| Record name | 4-AMINO-1-METHYLBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the primary method of synthesizing 4-Amino-1-methylbenzimidazole?

A1: 4-Amino-1-methylbenzimidazole, a heterocyclic amine, can be synthesized by reducing its corresponding nitro-containing compound. This reduction can be achieved through either catalytic or chemical methods [].

Q2: What makes 4-Amino-1-methylbenzimidazole unique among X-Amino-1-methylbenzimidazoles?

A2: While the provided abstract doesn't delve into the specific properties of 4-Amino-1-methylbenzimidazole, it does highlight its significance as the last remaining unsynthesized compound within the X-Amino-1-methylbenzimidazoles group []. This suggests that its synthesis may be particularly challenging or that its properties differ notably from other members of this group.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

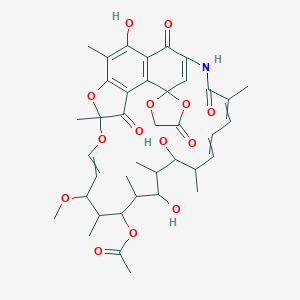

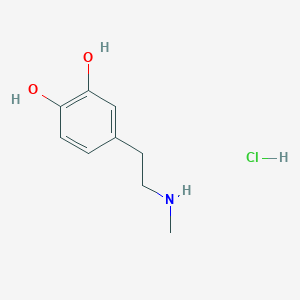

![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)